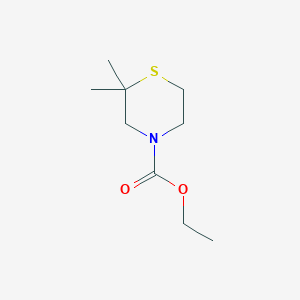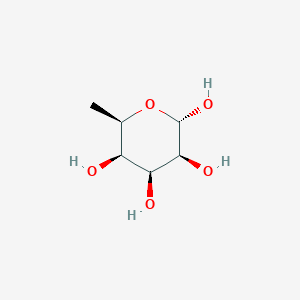![molecular formula C8H6BrF3N4O B12858072 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom, a methyl group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the trifluoroethoxy group: This step involves the reaction of the intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Oxidation and reduction: Oxidized or reduced derivatives with altered electronic properties.
Coupling reactions:
Scientific Research Applications
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.
Material science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industrial applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application:
Kinase inhibition: The compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Electronic properties: In material science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-imidazo[4,5-d]pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
Uniqueness
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H6BrF3N4O |
|---|---|
Molecular Weight |
311.06 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N4O/c1-16-6-4(5(9)15-16)7(14-3-13-6)17-2-8(10,11)12/h3H,2H2,1H3 |
InChI Key |
XKGNJGSKXOSAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)OCC(F)(F)F)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)

![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)


![(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858015.png)
![4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)

![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)


![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
